N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with a nucleophile.
Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the cyclopropylmethyl intermediate with prop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic compounds, substituted cyclopropyl derivatives.
Scientific Research Applications
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropyl ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide
- N-[[1-(4-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide
Uniqueness
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is unique due to the position of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The 2-fluoro substitution provides distinct electronic properties compared to the 3- or 4-fluoro analogs, leading to differences in binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-12(16)15-9-13(7-8-13)10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFEZNZROGNHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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